molecular formula C12H15NO B1334754 2-Anilinocyclohexanone CAS No. 4504-43-2

2-Anilinocyclohexanone

Cat. No.: B1334754
CAS No.: 4504-43-2
M. Wt: 189.25 g/mol
InChI Key: AWMZFBYYIATTOW-UHFFFAOYSA-N
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Description

2-Anilinocyclohexanone is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where an aniline group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinocyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilinocyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilinocyclohexanone involves its interaction with molecular targets such as enzymes or receptors. In the context of anticancer research, its derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation and thereby preventing cancer cell division. This action is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Uniqueness: 2-Anilinocyclohexanone is unique due to the presence of the aniline group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

2-anilinocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMZFBYYIATTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385134
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-43-2
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does irradiation affect 2-anilinocyclohexanone in a methanol solution?

A1: The research primarily focuses on the photochemical reactions of N-alkyl substituted this compound derivatives. When irradiated in methanol, this compound (lacking N-alkyl substitution) yields a small amount of aniline through direct Cα-N bond fission. [] This suggests that the primary photochemical pathway for this compound involves cleavage of the bond between the carbonyl carbon and the nitrogen atom.

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